molecular formula C11H8BrNO2 B13137021 4-Bromo-6-methylquinoline-2-carboxylicacid

4-Bromo-6-methylquinoline-2-carboxylicacid

Cat. No.: B13137021
M. Wt: 266.09 g/mol
InChI Key: LLOZSPVUHUDODP-UHFFFAOYSA-N
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Description

4-Bromo-6-methylquinoline-2-carboxylic acid is an organic compound with the molecular formula C11H8BrNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methylquinoline-2-carboxylic acid typically involves the bromination of 6-methylquinoline followed by carboxylation. One common method involves the use of bromine in acetic acid to introduce the bromine atom at the 4-position of 6-methylquinoline. The resulting 4-bromo-6-methylquinoline is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-6-methylquinoline-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

  • 6-Bromo-2-methylquinoline-4-carboxylic acid
  • 6-Bromo-4-quinolinecarboxylic acid
  • 4-Hydroxyquinoline-2-carboxylic acid

Comparison: 4-Bromo-6-methylquinoline-2-carboxylic acid is unique due to the specific positioning of the bromine atom and the methyl group on the quinoline ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

4-bromo-6-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H8BrNO2/c1-6-2-3-9-7(4-6)8(12)5-10(13-9)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

LLOZSPVUHUDODP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2Br)C(=O)O

Origin of Product

United States

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